6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazine core fused with pyridine and azetidine moieties.
Properties
IUPAC Name |
6-pyridin-3-yl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)17-6-2-1-5-16(17)20(30)27-11-14(12-27)13-28-19(29)8-7-18(26-28)15-4-3-9-25-10-15/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKLIDYXHCGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves the coupling of the pyridazinone core with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Attachment of the Trifluoromethylbenzoyl Group: This step typically involves acylation reactions using trifluoromethylbenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the pyridine ring, potentially yielding dihydropyridazine or reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the trifluoromethylbenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a potential lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases, owing to their ability to interact with biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics.
Mechanism of Action
The mechanism by which 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its trifluoromethylbenzoyl-azetidine substituent. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent-Driven Lipophilicity: The trifluoromethyl group in the target compound and EP 4374877 analogs increases lipophilicity, which may enhance membrane permeability compared to non-fluorinated derivatives like BK80745 ().
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of azetidine and pyridazine precursors, akin to the methods described in (e.g., amide bond formation with aniline derivatives). In contrast, simpler pyridazines like those in may be synthesized via direct aromatic substitution .
Pharmacological Implications :
- While the EP 4374877 compound () exhibits a high molecular weight (754 g/mol) and moderate HPLC retention (1.32 min), the target compound’s properties remain speculative. The trifluoromethylbenzoyl group may confer resistance to oxidative metabolism, a trait observed in other fluorinated pharmaceuticals .
Research Findings and Limitations
- Evidence Gaps : Direct biological data (e.g., IC50, solubility) for the target compound are absent in the provided materials. Comparisons rely on structural extrapolation and trends from analogs.
- Patent Insights : highlights the industrial relevance of fluorinated pyridazine derivatives, particularly for kinase inhibition or protease targeting. The target compound’s azetidine linkage may mimic allosteric modulators described in similar patents .
- Supplier Data : and suggest commercial availability of pyridazine intermediates, indicating feasibility for large-scale synthesis of the target compound .
Biological Activity
The compound 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by a pyridazinone core, a pyridine ring, and an azetidine moiety linked to a trifluoromethylbenzoyl group. This structural diversity suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.37 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the azetidine ring introduces unique reactivity that can be exploited in various biological contexts.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyridazinone |
| Functional Groups | Pyridine ring, Azetidine moiety, Trifluoromethylbenzoyl group |
| Molecular Weight | 432.37 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 4.106 (indicating high lipophilicity) |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways or signal transduction.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Gene Expression Modulation : Interaction with nucleic acids could alter gene expression patterns.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds in the pyridazinone family. While specific data on this compound is limited, derivatives have shown significant activity against various bacterial strains.
Anticonvulsant and Analgesic Properties
Research indicates that compounds with similar structural motifs exhibit anticonvulsant and analgesic effects. For instance, compounds tested in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) demonstrated promising results in seizure control and pain management.
Case Studies
-
Anticonvulsant Evaluation : A study investigated several pyridazinone derivatives for their anticonvulsant properties using the MES model. Compounds similar to our target showed ED50 values indicating effective seizure suppression.
Compound ID ED50 (mg/kg) Model Used Compound A 32.08 MES Compound B 40.34 scPTZ - Antimicrobial Screening : In vitro assays have demonstrated that related pyridazinone compounds possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for these compounds, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
